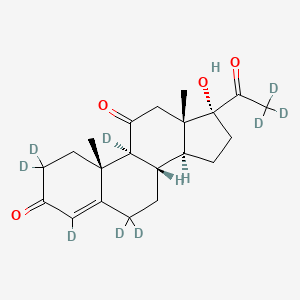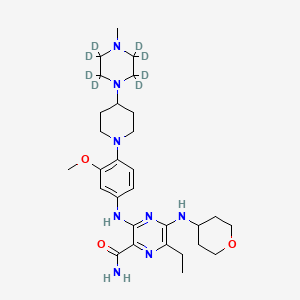
Gilteritinib d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gilteritinib d8 is a deuterated form of Gilteritinib, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL tyrosine kinase receptors. It is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Gilteritinib .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gilteritinib involves multiple steps, starting from 1-fluoro-2-methoxy-4-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine. The key steps include Ullmann-type coupling, reductive amination, and removal of protective groups . The deuterated form, Gilteritinib d8, is synthesized by incorporating deuterium atoms into the Gilteritinib molecule, which can be achieved through deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of Gilteritinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance thin-layer chromatography (HPTLC) for separation and quantification .
化学反应分析
Types of Reactions
Gilteritinib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final Gilteritinib molecule. The deuterated form, Gilteritinib d8, is obtained by incorporating deuterium atoms into these intermediates .
科学研究应用
Gilteritinib d8 is extensively used in scientific research for various applications, including:
Chemistry: Studying the pharmacokinetics and metabolic pathways of Gilteritinib.
Biology: Investigating the effects of Gilteritinib on cellular processes and signaling pathways.
Medicine: Developing new therapeutic strategies for treating acute myeloid leukemia.
Industry: Optimizing the production processes and improving the efficacy of Gilteritinib
作用机制
Gilteritinib d8 exerts its effects by inhibiting the activity of FLT3 and AXL tyrosine kinase receptors. These receptors are involved in the growth and proliferation of cancer cells. By inhibiting these receptors, this compound prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Quizartinib: A potent and selective FLT3 inhibitor with high response rates in relapsed/refractory AML patients.
Alectinib: An ALK inhibitor used in the treatment of non-small cell lung cancer
Uniqueness of Gilteritinib d8
This compound is unique due to its high selectivity and potency against FLT3 and AXL tyrosine kinase receptors. It has shown superior efficacy and safety profiles compared to other FLT3 inhibitors. Additionally, the deuterated form, this compound, provides valuable insights into the pharmacokinetics and metabolic pathways of Gilteritinib, making it a crucial tool in scientific research .
属性
分子式 |
C29H44N8O3 |
|---|---|
分子量 |
560.8 g/mol |
IUPAC 名称 |
6-ethyl-3-[3-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i13D2,14D2,15D2,16D2 |
InChI 键 |
GYQYAJJFPNQOOW-DBVREXLBSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC)([2H])[2H])[2H] |
规范 SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)


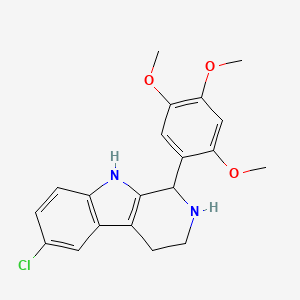
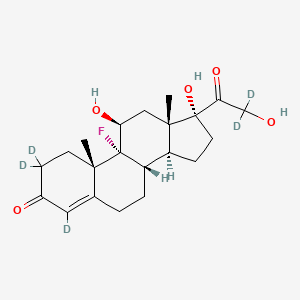
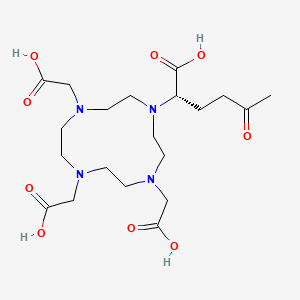
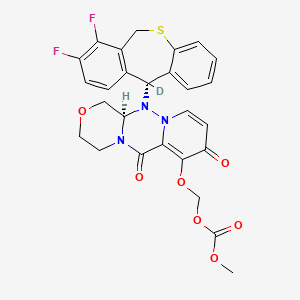
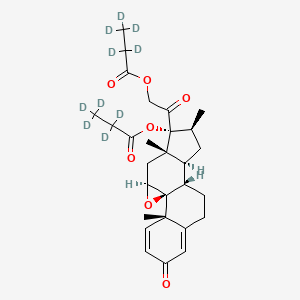
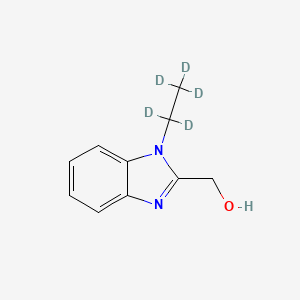
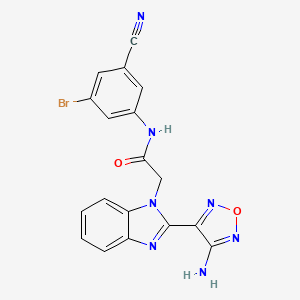
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
